Subnanomolar hCA XII Inhibition: 11.4-Fold More Potent Than Acetazolamide
Biguanide, 1-(p-sulfamoylphenyl)- (reported as compound 5a) inhibits human carbonic anhydrase XII (hCA XII) with a Ki of 0.5 nM, making it 11.4-fold more potent than the reference CA inhibitor acetazolamide (AAZ; Ki = 5.7 nM) in the same stopped-flow CO₂ hydration assay [1]. This subnanomolar potency positions 5a as the most potent hCA XII inhibitor within its structural series (5a–c), outperforming both the methylene-tethered analog 5b (Ki = 2.6 nM; 5.2-fold less potent) and the ethylene-tethered analog 5c (Ki = 1.7 nM; 3.4-fold less potent) [1].
| Evidence Dimension | Inhibition constant (Ki) against recombinant human carbonic anhydrase XII (hCA XII) |
|---|---|
| Target Compound Data | Ki = 0.5 nM (compound 5a) |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 5.7 nM; Compound 5b: Ki = 2.6 nM; Compound 5c: Ki = 1.7 nM |
| Quantified Difference | 11.4-fold more potent than AAZ; 5.2-fold more potent than 5b; 3.4-fold more potent than 5c |
| Conditions | Stopped-flow CO₂ hydration assay; phenol red indicator; 20 mM HEPES pH 7.4; 20 mM Na₂SO₄; recombinant hCA XII; mean of 3 determinations (errors ±5–10%) |
Why This Matters
Subnanomolar hCA XII inhibition is critical for anticancer drug discovery programs targeting the tumor-associated, membrane-bound isoform XII, and this compound's potency advantage over the clinical standard AAZ makes it a superior starting point for dual-targeting CA inhibitor development.
- [1] Baroni C, Bozdag M, Renzi G, De Luca V, Capasso C, Bazzicalupi C, Selleri S, Ferraroni M, Carta F, Supuran CT. Table 1: Inhibition of cytosolic hCAs I and II, mitochondrial VA, membrane-associated IX, and XII. RSC Med Chem. 2025;16(4):1633-1640. View Source
